molecular formula C14H23NO2 B10880303 N-(3,4-dimethoxybenzyl)pentan-3-amine

N-(3,4-dimethoxybenzyl)pentan-3-amine

Cat. No.: B10880303
M. Wt: 237.34 g/mol
InChI Key: GJOYJWCWLJIUIA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)pentan-3-amine is an organic compound characterized by the presence of a 3,4-dimethoxybenzyl group attached to a pentan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)pentan-3-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)pentan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)butan-2-amine
  • N-(3,4-dimethoxybenzyl)hexan-4-amine
  • N-(3,4-dimethoxybenzyl)propan-2-amine

Uniqueness

N-(3,4-dimethoxybenzyl)pentan-3-amine is unique due to its specific structural features, such as the length of the pentan-3-amine backbone and the presence of the 3,4-dimethoxybenzyl group

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)14(9-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

GJOYJWCWLJIUIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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